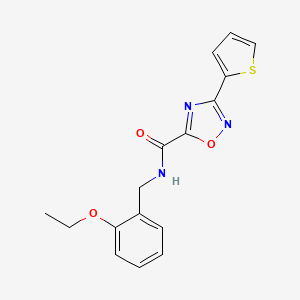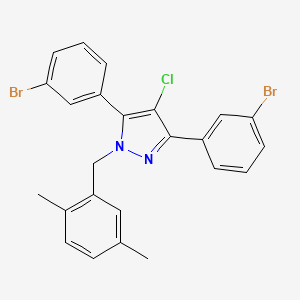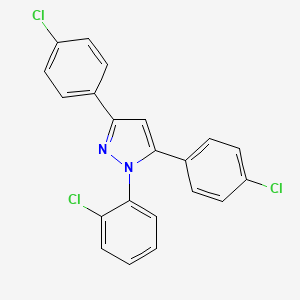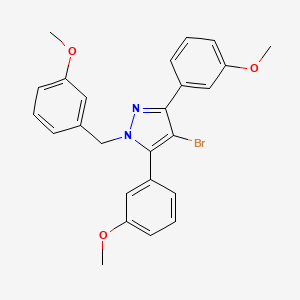![molecular formula C16H15N5OS B10928361 N-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B10928361.png)
N-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE is a complex organic compound featuring a phenyl group, a tetraazole ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetraazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Formation: Finally, the resulting intermediate is coupled with a propanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N1-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The phenyl and tetraazole groups may interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TRIAZOL-5-YL)SULFANYL]PROPANAMIDE: Similar structure but with a triazole ring instead of a tetraazole ring.
N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-THIAZOL-5-YL)SULFANYL]PROPANAMIDE: Contains a thiazole ring instead of a tetraazole ring.
Uniqueness
N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties compared to its triazole and thiazole analogs.
Properties
Molecular Formula |
C16H15N5OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C16H15N5OS/c22-15(17-13-7-3-1-4-8-13)11-12-23-16-18-19-20-21(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) |
InChI Key |
RIWYDGVWQRAOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone](/img/structure/B10928298.png)
![7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10928304.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10928314.png)
![1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B10928317.png)
![1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10928318.png)
![3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928319.png)

![N'-{(E)-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10928326.png)


![1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928347.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928350.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928355.png)
